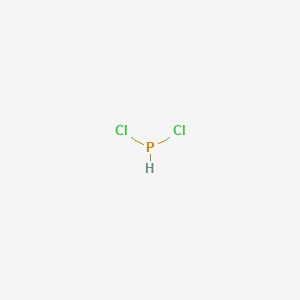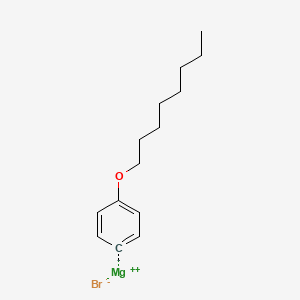
3,3-Dimethylglutaraldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethylglutaraldehyde is an organic compound with the molecular formula C7H12O2. It is a dialdehyde, meaning it contains two aldehyde functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylglutaraldehyde can be achieved through several methods. One common approach involves the oxidation of 3,3-Dimethylpentane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 3,3-Dimethylpentane using metal catalysts such as platinum or palladium. This method offers higher yields and better control over reaction conditions, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 3,3-Dimethylglutaraldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming imines or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Ammonia (NH3) or primary amines in the presence of acid catalysts.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Imines or other nitrogen-containing compounds.
科学研究应用
3,3-Dimethylglutaraldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used to study enzyme-catalyzed oxidation and reduction reactions.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,3-Dimethylglutaraldehyde involves its reactivity with various nucleophiles and oxidizing agents. The aldehyde groups are highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
相似化合物的比较
3,3-Dimethylpentane: A hydrocarbon with a similar carbon skeleton but lacking the aldehyde functional groups.
3,3-Dimethylpentan-2-ol: An alcohol derivative of 3,3-Dimethylpentane.
2,3-Dimethylpentane: An isomer with a different arrangement of methyl groups.
Uniqueness: 3,3-Dimethylglutaraldehyde is unique due to the presence of two aldehyde groups, which confer distinct reactivity compared to its analogs. This makes it a valuable compound for studying aldehyde chemistry and for use in synthetic applications.
属性
分子式 |
C7H12O2 |
|---|---|
分子量 |
128.17 g/mol |
IUPAC 名称 |
3,3-dimethylpentanedial |
InChI |
InChI=1S/C7H12O2/c1-7(2,3-5-8)4-6-9/h5-6H,3-4H2,1-2H3 |
InChI 键 |
GWPHNGLSXDOEKS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC=O)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-Cyclopropyl-2-oxa-8-azaspiro[4.5]decan-1-one](/img/structure/B8569026.png)
![6-[4-(2-Hydroxybenzoylamino)benzoylamino]hexanoic acid](/img/structure/B8569027.png)
![Propanedioic acid, [(2-chlorophenyl)methylene]-, diethyl ester](/img/structure/B8569034.png)





